molecular formula C9H12FNO B2841329 (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol CAS No. 2248174-67-4

(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol

Cat. No. B2841329
CAS RN: 2248174-67-4
M. Wt: 169.199
InChI Key: ACGQZTHQUDQWKA-ZETCQYMHSA-N
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Description

(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Fluoromethyl Pyridinol and has a molecular formula of C8H10FNO.

Mechanism of Action

The mechanism of action of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis in cancer cells. It also inhibits the activity of enzymes involved in the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Moreover, it also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol in lab experiments include its ease of synthesis and its potent antitumor and anti-inflammatory activity. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it exerts its biological effects. Furthermore, it would be interesting to explore the potential of this compound in other scientific fields, such as materials science and catalysis.
In conclusion, this compound is a promising chemical compound with potential applications in various scientific fields. Its potent antitumor and anti-inflammatory activity make it an attractive target for further research.

Synthesis Methods

The synthesis of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol involves the reaction of 2-methyl-2-propen-1-ol with 5-fluoropyridine in the presence of a catalyst such as palladium on carbon. The reaction takes place under mild conditions and yields the desired product in good yields.

Scientific Research Applications

(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-ol has been studied extensively for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines. Moreover, it also shows potential as an anti-inflammatory agent and has been found to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

(2S)-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-7(6-12)2-8-3-9(10)5-11-4-8/h3-5,7,12H,2,6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGQZTHQUDQWKA-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CN=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=CN=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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